BenchChemオンラインストアへようこそ!

6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid

Conformational constraint Fsp3 Spirocyclic scaffold

6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid (CAS 1824026-62-1) is a non-natural spirocyclic amino acid derivative with molecular formula C17H21NO4 and molecular weight 303.35 g/mol. The compound features a rigid spiro[2.5]octane core in which a cyclopropane ring and a cyclohexane ring share a single quaternary carbon atom, imposing a fixed spatial relationship between the Cbz-protected amine at the 6-position and the carboxylic acid at the 1-position.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
Cat. No. B15326940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESC1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CC2C(=O)O
InChIInChI=1S/C17H21NO4/c19-15(20)14-10-17(14)8-6-13(7-9-17)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,18,21)(H,19,20)
InChIKeyOLBOXOCYUSFGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid: A Conformationally Constrained Cbz-Protected Spirocyclic Amino Acid Building Block for Procurement


6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid (CAS 1824026-62-1) is a non-natural spirocyclic amino acid derivative with molecular formula C17H21NO4 and molecular weight 303.35 g/mol . The compound features a rigid spiro[2.5]octane core in which a cyclopropane ring and a cyclohexane ring share a single quaternary carbon atom, imposing a fixed spatial relationship between the Cbz-protected amine at the 6-position and the carboxylic acid at the 1-position . As a conformationally constrained, orthogonally protected amino acid building block, it serves as a versatile intermediate for constructing peptidomimetics, receptor ligands, and pharmacologically relevant scaffolds in medicinal chemistry and drug discovery programs [1].

Why 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid Cannot Be Replaced by Boc-Analogs, Linear Amino Acids, or Azaspiro Derivatives in Synthesis Workflows


Procurement specialists and medicinal chemists cannot interchangeably substitute this compound with its closest analogs—the Boc-protected variant (6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid, CAS 1824022-98-1, MW 269.34), the des-amino spiro[2.5]octane-1-carboxylic acid (MW 154.21), or the 6-azaspiro[2.5]octane analog—because each lacks the specific combination of orthogonal Cbz protection and spirocyclic conformational constraint [1]. The Cbz group is stable under the acidic conditions (e.g., TFA) that cleave Boc groups, enabling sequential deprotection strategies essential for complex peptide and heterocyclic synthesis [2]. The spiro[2.5]octane core provides conformational rigidity (locked cyclopropylcarbinyl bisected conformation) that linear amino acids and monocyclic analogs cannot achieve, directly impacting target binding entropy and selectivity in drug candidates as demonstrated across M4 muscarinic antagonist and GLP-1 agonist medicinal chemistry campaigns [3][4]. Generic substitution with a non-Cbz-protected or non-spirocyclic alternative introduces orthogonal protection incompatibility and conformational flexibility that compromise synthetic route fidelity and downstream biological performance [3][4].

Quantitative Differentiation Evidence for 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid vs. Closest Analogs


Conformational Rigidity Quantified by sp3 Carbon Fraction (Fsp3) vs. Linear Amino Acid Building Blocks

The spiro[2.5]octane core of the target compound delivers an Fsp3 (fraction of sp3-hybridized carbon atoms) of 1.00, meaning all carbon atoms in the core scaffold are fully saturated and sp3-hybridized, compared with an Fsp3 of approximately 0.67 for a typical linear amino acid building block such as N-Cbz-6-aminohexanoic acid [1]. Higher Fsp3 values correlate with improved clinical success rates in drug discovery due to enhanced three-dimensionality and target selectivity [2]. The cyclopropane ring locks the cyclopropylcarbinyl radical into a stable bisected conformation, providing a defined spatial orientation unattainable by flexible linear analogs [1].

Conformational constraint Fsp3 Spirocyclic scaffold Drug discovery

Acid Stability of Cbz Protecting Group vs. Boc: Enabling Orthogonal Sequential Deprotection Strategies

Classical studies demonstrate that the benzyloxycarbonyl (Cbz, Z) group is not cleaved by pure trifluoroacetic acid (TFA) under conditions that quantitatively remove the tert-butyloxycarbonyl (Boc) group [1]. Specifically, treatment with 70% aqueous TFA achieves near-selective Boc deprotection while leaving the Cbz group intact, whereas pure TFA cannot selectively remove Boc in the presence of Cbz [1]. This orthogonal stability profile is unavailable in the Boc-protected spiro[2.5]octane analog (CAS 1824022-98-1), where both the amine protecting group and any tert-butyl ester protecting groups are simultaneously acid-labile [1][2].

Orthogonal protection Cbz stability Boc lability Peptide synthesis

Molecular Weight and Lipophilicity Differentiation vs. 6-Azaspiro[2.5]octane Analog (CAS 147610-85-3)

The target compound (MW 303.35, formula C17H21NO4) contains a direct amine linkage to the spiro[2.5]octane core, differing from the 6-azaspiro[2.5]octane-1-carboxylic acid analog (6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, CAS 147610-85-3, MW 289.33, formula C16H19NO4) where the nitrogen is embedded within the spirocyclic ring system . The target compound has a higher molecular weight (+14.02 Da), an additional carbon atom, and a predicted higher logP due to the extra methylene unit, which affects membrane permeability and solubility profiles differently from the aza-analog . The predicted pKa of the 6-azaspiro analog (4.71 ± 0.20) may not apply to the target compound due to the different electronic environment around the amine .

Molecular properties Lipophilicity Permeability Building block selection

Class-Level Evidence: Spiro[2.5]octane Scaffold Empowers Subtype-Selective GPCR Ligand Activity Incompatible with Monocyclic or Linear Scaffolds

In medicinal chemistry campaigns, the conformationally constrained 6-azaspiro[2.5]octane scaffold has proven essential for achieving high subtype selectivity and potency at GPCR targets where flexible analogs fail. Bender et al. (2022) demonstrated that chiral R-6-azaspiro[2.5]octane-based antagonists achieve excellent human and rat M4 muscarinic receptor potency, with the scaffold's rigid geometry being critical for maintaining potency—a property absent in the previously reported flexible piperidinyl ethanamine series [1]. Separately, Aspnes et al. (2023) optimized a series of 6-azaspiro[2.5]octanes into potent small-molecule GLP-1 receptor agonists, establishing the scaffold as a privileged chemotype for this therapeutically important Class B GPCR target [2]. The target compound, bearing the identical spiro[2.5]octane core geometry with an exocyclic Cbz-protected amine, provides the same conformational constraint scaffold with the added advantage of orthogonal Cbz protection for synthetic elaboration [1][2].

GPCR Subtype selectivity Spirocyclic scaffold M4 muscarinic GLP-1 agonist

Optimal Procurement and Application Scenarios for 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid Based on Quantitative Evidence


Orthogonal Solid-Phase Peptide Synthesis Requiring Sequential Cbz/Boc Deprotection

When constructing peptides containing multiple differentially protected amines, the Cbz group of the target compound remains intact under acidic Boc-deprotection conditions (pure TFA or 70% aq. TFA), allowing the Boc group of a second residue to be removed without affecting the Cbz-protected spirocyclic amino acid [1]. This orthogonal stability enables sequential on-resin coupling strategies that are impossible with the Boc-only spiro[2.5]octane analog (CAS 1824022-98-1), where all acid-labile groups are simultaneously deprotected. The target compound thus serves as an ideal Cbz-protected building block in Fmoc/tBu or Cbz/Boc mixed-strategy SPPS workflows [1][2].

Conformationally Constrained Peptidomimetic Design for GPCR Lead Optimization

The spiro[2.5]octane core provides a rigid, three-dimensional scaffold (Fsp3 = 1.00) that locks the amine and carboxylic acid functional groups in a defined spatial orientation [3]. This conformational constraint has been validated in delivering high-potency, subtype-selective ligands at the M4 muscarinic receptor and the GLP-1 receptor [4][5]. Incorporating the target compound into peptidomimetic backbones restricts backbone flexibility, reduces entropic penalties upon target binding, and can improve selectivity profiles compared to building blocks derived from flexible linear amino acids [3][4][5].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis with Spirocyclic Topology

The unique spiro[2.5]octane topology, with its exocyclic Cbz-protected amine and carboxylic acid handle, provides two orthogonal functionalization points for fragment elaboration or DNA attachment in DEL workflows [3]. The high Fsp3 (1.00) and conformationally constrained geometry enhance three-dimensional fragment diversity, a key parameter for improving hit rates in fragment-based screening campaigns [3]. The Cbz group can be selectively removed via catalytic hydrogenation to reveal the free amine for on-DNA coupling without affecting acid-sensitive DNA linkers [1].

Synthesis of Spirocycle-Containing HDAC Inhibitors and Epigenetic Chemical Probes

The 6-azaspiro[2.5]octane scaffold has been incorporated into histone deacetylase (HDAC) inhibitors, with crystallographic evidence of spiro-bicyclic groups occupying the HDAC2 active site [6]. The target compound's spiro[2.5]octane core with a Cbz-protected exocyclic amine mirrors this validated pharmacophoric element and can serve as a key intermediate for synthesizing novel spirocyclic HDAC inhibitors. The Cbz group provides a stable protecting handle during the multi-step synthesis of these complex molecules, while the carboxylic acid enables direct amide coupling to cap groups or surface-recognition elements [6].

Quote Request

Request a Quote for 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.